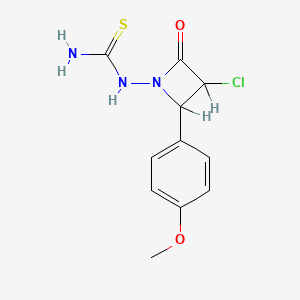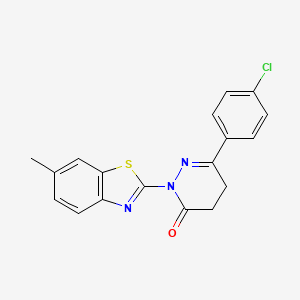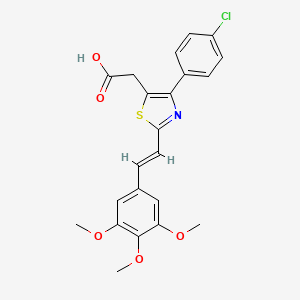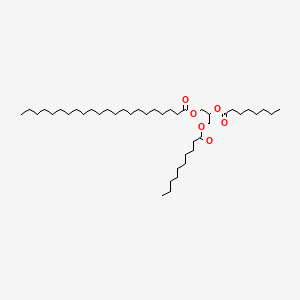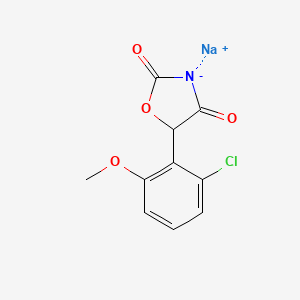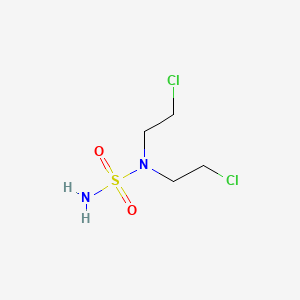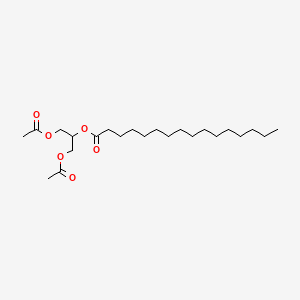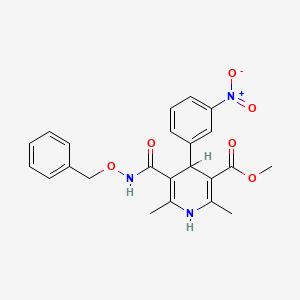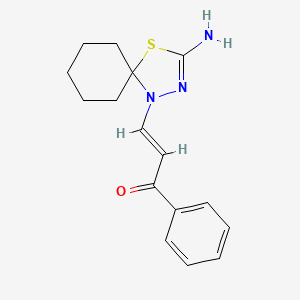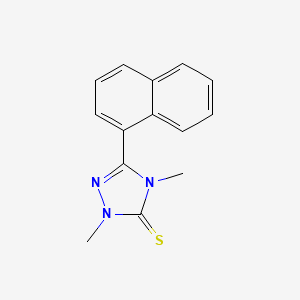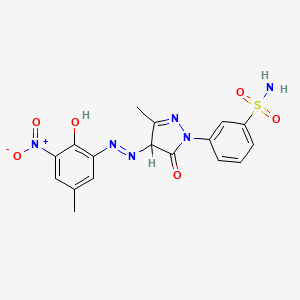![molecular formula C23H24O7S B12729032 (5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one CAS No. 118356-06-2](/img/structure/B12729032.png)
(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one” is a complex organic molecule featuring multiple functional groups, including an ethylsulfanyl group, hydroxy and methoxy substituents on a phenyl ring, and a fused benzofurobenzodioxole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the benzofurobenzodioxole core: This could be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the ethylsulfanyl group: This might involve a nucleophilic substitution reaction where an ethylthiol group is introduced to a suitable precursor.
Functionalization of the phenyl ring: The hydroxy and methoxy groups could be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The ethylsulfanyl group could be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group in the benzofurobenzodioxole core could be reduced to an alcohol.
Substitution: The methoxy groups could undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
The presence of multiple functional groups suggests potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The hydroxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions with the target.
類似化合物との比較
Similar Compounds
- (5S,5aR,8aR,9R)-5-methylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
- (5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-7-one
Uniqueness
The specific arrangement of functional groups and the fused ring system make this compound unique. The ethylsulfanyl group, in particular, could impart distinct chemical and biological properties compared to similar compounds with different substituents.
特性
CAS番号 |
118356-06-2 |
|---|---|
分子式 |
C23H24O7S |
分子量 |
444.5 g/mol |
IUPAC名 |
(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O7S/c1-4-31-22-13-8-16-15(29-10-30-16)7-12(13)19(20-14(22)9-28-23(20)25)11-5-17(26-2)21(24)18(6-11)27-3/h5-8,14,19-20,22,24H,4,9-10H2,1-3H3/t14-,19+,20-,22+/m0/s1 |
InChIキー |
KIONOFSIPCNPKD-COWZOJLOSA-N |
異性体SMILES |
CCS[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
正規SMILES |
CCSC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)
